molecular formula C12H14N4OS B5803854 (3Z)-1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone

(3Z)-1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone

Cat. No.: B5803854
M. Wt: 262.33 g/mol
InChI Key: IVQLXUCFWITXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. This compound is derived from indole-2,3-dione and thiosemicarbazide, and it has shown potential in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone typically involves the reaction of indole-2,3-dione with thiosemicarbazide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or hydrazines.

    Substitution: Various substituted thiosemicarbazones.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

    Biology: Investigated for its antimicrobial properties against bacteria and fungi.

    Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3Z)-1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone involves its interaction with various molecular targets. The compound can chelate metal ions, which can inhibit the activity of metalloenzymes. Additionally, it can interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation. The exact pathways and molecular targets may vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Isatin-3-thiosemicarbazone: Known for its antiviral and anticancer properties.

    1-allyl-1H-indole-2,3-dione 3-thiosemicarbazone: Similar structure with potential biological activities.

    1-hexadecyl-1H-indole-2,3-dione 3-thiosemicarbazone:

Uniqueness

(3Z)-1-propyl-1H-indole-2,3-dione 3-thiosemicarbazone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The propyl group at the 1-position of the indole ring can affect the compound’s lipophilicity, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

(2-hydroxy-1-propylindol-3-yl)iminothiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-2-7-16-9-6-4-3-5-8(9)10(11(16)17)14-15-12(13)18/h3-6,17H,2,7H2,1H3,(H2,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQLXUCFWITXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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